Home > Products > Screening Compounds P53503 > JTE-607 free base
JTE-607 free base - 188791-71-1

JTE-607 free base

Catalog Number: EVT-270885
CAS Number: 188791-71-1
Molecular Formula: C25H31Cl2N3O5
Molecular Weight: 524.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JTE-607 is a cytokine production inhibitor potentially for the treatment of systemic inflammatory response, and induces apoptosis accompanied by an increase in p21waf1/cip1 in acute myelogenous leukemia cells.
Overview

JTE-607 free base is a small molecule compound with significant potential in oncology and inflammation management. Originally developed by Novartis over two decades ago, JTE-607 has demonstrated anti-cancer properties, particularly against hematopoietic malignancies such as acute myeloid leukemia and Ewing's sarcoma. Its mechanism of action involves the inhibition of the Cleavage and Polyadenylation Specificity Factor 3, known as CPSF73, which plays a crucial role in pre-messenger RNA processing. This compound has garnered attention for its unique sequence-specific inhibition of mRNA processing, which may provide insights into targeted cancer therapies.

Source and Classification

JTE-607 is classified as an ester pro-drug that becomes active upon hydrolysis within cells, generating its active form, Compound 2. This active form directly binds to CPSF73, inhibiting its endonuclease activity essential for the cleavage step in mRNA processing. The compound is categorized under small molecule inhibitors, specifically targeting RNA processing pathways that are often dysregulated in cancer cells .

Molecular Structure Analysis

The molecular structure of JTE-607 is characterized by its ester functional group, which is pivotal for its pro-drug status. The compound's structure facilitates its conversion into Compound 2 through hydrolysis. Detailed structural data can include:

  • Molecular Formula: C₁₈H₁₉N₃O₄S
  • Molecular Weight: Approximately 367.42 g/mol
  • Key Functional Groups: Ester, amine, and aromatic rings.

This structural design enhances its ability to penetrate cellular membranes and interact with target proteins involved in mRNA processing .

Chemical Reactions Analysis

JTE-607 undergoes several critical chemical reactions upon administration:

  1. Hydrolysis: The ester bond is hydrolyzed in biological systems to release Compound 2.
  2. Binding Reaction: Compound 2 binds specifically to the active site of CPSF73, inhibiting its endonuclease activity.
  3. Subsequent Effects: This inhibition disrupts normal pre-mRNA processing, leading to altered gene expression profiles and apoptosis in cancer cells.

These reactions collectively contribute to the compound's therapeutic effects against specific cancers by modulating RNA processing pathways .

Mechanism of Action

The mechanism of action of JTE-607 involves:

  1. Inhibition of CPSF73: Upon entering the cell, JTE-607 is converted to Compound 2, which binds to CPSF73.
  2. Disruption of mRNA Processing: By inhibiting CPSF73, JTE-607 prevents proper cleavage and polyadenylation of pre-mRNAs, leading to transcriptional readthrough and accumulation of unprocessed transcripts.
  3. Sequence-Specific Action: The inhibition is not uniform; it exhibits sequence specificity based on the RNA context surrounding cleavage sites, which influences the sensitivity of various mRNAs to this compound.

This targeted mechanism underlines the potential for JTE-607 in selectively inducing apoptosis in cancer cells while sparing normal cells .

Physical and Chemical Properties Analysis

JTE-607 exhibits several notable physical and chemical properties:

These properties are critical for determining formulation strategies for therapeutic use .

Applications

JTE-607 has significant applications in scientific research and potential therapeutic contexts:

  1. Cancer Therapy: It shows promise as a targeted therapy for hematological malignancies by exploiting its mechanism against CPSF73.
  2. Inflammation Research: The compound's anti-inflammatory properties are being explored in models of acute injury and septic shock.
  3. Molecular Biology Tool: Researchers utilize JTE-607 to study mRNA processing mechanisms and gene expression regulation in various cellular contexts.

The ongoing research aims to further elucidate its applications and enhance its efficacy through combination therapies or novel formulations .

Molecular Mechanisms of JTE-607 in mRNA 3′ End Processing

Inhibition of CPSF73 Endonuclease Activity

JTE-607 is a prodrug metabolized to its active form, Compound 2, which directly binds to the endonuclease CPSF73—the catalytic core of the mRNA 3′ processing machinery. Compound 2 occupies the CPSF73 active site, inhibiting its ability to cleave pre-mRNA substrates. This inhibition is quantified by in vitro cleavage assays showing IC50 values ranging from 0.8 μM (highly sensitive sites like adenovirus L3 PAS) to >100 μM (resistant sites like SV40 late PAS) [1] [3].

Table 1: Differential Sensitivity of Poly(A) Sites to JTE-607/Compound 2

Poly(A) Site (PAS)IC50 (μM)Relative Sensitivity
Adenovirus L30.8High
SV40 Late (SVL)>100Low
L3-SVL CS Chimera47.8Moderate
SVL-L3 CS Chimera0.8High

Structural Basis of CPSF73 Binding by JTE-607 Active Metabolites

Compound 2 interacts with CPSF73 near its catalytic center, which harbors a binuclear zinc ion cluster essential for hydrolytic activity. The metallo-β-lactamase and β-CASP domains of CPSF73 form a deep groove where Compound 2 binds, displacing the water molecule required for phosphodiester bond hydrolysis [1] [2]. This binding is reversible and non-competitive with RNA substrates, explaining why complex assembly remains intact even when cleavage is blocked [1] [2].

Sequence-Specific Cleavage Site (CS) Recognition Dynamics

The 20-nucleotide cleavage site (CS) region is the primary determinant of JTE-607 sensitivity. Chimeric PAS experiments demonstrated that swapping the CS region between sensitive (L3) and resistant (SVL) sequences altered drug sensitivity by >60-fold [1] [3]. Massively parallel in vitro assays (MPIVA) identified critical sequence features:

  • Sensitive PASs: Enriched in cytosine (C) at the -2 position and adenine (A) downstream of the cleavage site.
  • Resistant PASs: Characterized by uracil (U) at position -1 and guanine (G) at +1 [1].

Table 2: Nucleotide Positions Governing JTE-607 Sensitivity

Position Relative to CSNucleotide in Sensitive PASNucleotide in Resistant PAS
-2CU
-1AU
+1UG
+2CA

Modulation of Pre-mRNA Cleavage and Polyadenylation (CPA) Machinery

Impact on Cleavage and Polyadenylation Specificity Factor (CPSF) Complex Assembly

Compound 2 does not disrupt the assembly of the core CPSF complex. Electrophoretic mobility shift assays confirm that CPSF73-CPSF100-symplekin (mCF submodule) and CPSF160-CPSF30-WDR33 (mPSF submodule) form stable complexes on RNA even at saturating drug concentrations [1] [2] [6]. However, inhibition occurs after assembly, where Compound 2 sterically blocks CPSF73's catalytic action without affecting its recruitment to the cleavage site [1] [6].

Disruption of Transcription Termination via Transcriptional Readthrough

By blocking cleavage at sensitive PASs, JTE-607 induces transcriptional readthrough, where RNA polymerase II fails to terminate and continues transcribing into downstream regions. Genome-wide studies show this preferentially affects genes with JTE-607-sensitive PASs, leading to:

  • Extended mRNA transcripts with abnormal 3′ ends.
  • Potential disruption of chromatin boundaries and gene silencing [1] [6].This mechanism is implicated in JTE-607's selective cytotoxicity in cancers like leukemia, where genes essential for proliferation harbor sensitive PASs [1] [4].

Machine Learning Models for Predicting Poly(A) Site Sensitivity

C3PO Algorithm Development and Sequence Feature Identification

The C3PO (Compound 3' Processing) algorithm was trained using MPIVA data from >10,000 PAS variants. This random forest model analyzes 20-nt CS sequences and predicts sensitivity to Compound 2 with >90% accuracy [1] [3] [4]. Key features identified include:

  • Position-specific nucleotide biases (e.g., C at -2, U at +1).
  • Secondary structure propensity near the cleavage site.
  • K-mer motifs associated with high/low sensitivity [1].The model enables genome-wide prediction of vulnerable PASs, revealing why JTE-607 selectively targets oncogenes and cytokine genes in specific cancers [1] [4].

Evolutionary Conservation of CPSF73 Sequence Specificity

Properties

CAS Number

188791-71-1

Product Name

JTE-607 free base

IUPAC Name

ethyl (2S)-2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate

Molecular Formula

C25H31Cl2N3O5

Molecular Weight

524.4 g/mol

InChI

InChI=1S/C25H31Cl2N3O5/c1-3-34-25(33)20(15-17-7-5-4-6-8-17)28-24(32)18-16-19(26)23(21(27)22(18)31)35-14-13-30-11-9-29(2)10-12-30/h4-8,16,20,31H,3,9-15H2,1-2H3,(H,28,32)/t20-/m0/s1

InChI Key

IPSSXIMJJXSJQB-FQEVSTJZSA-N

SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl

Solubility

Soluble in DMSO

Synonyms

JTE-607 free base;

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.